5-bromo-4-methyl-7-nitro-1H-indazole
Overview
Description
5-Bromo-4-methyl-7-nitro-1H-indazole is a chemical compound with the linear formula C8H6BrN3O2 . It has a molecular weight of 256.06 . This compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which this compound belongs, has been the subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure . The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
Indazoles, including this compound, can undergo a variety of chemical reactions. These include 1,3-dipolar cycloaddition reactions, radical-mediated decarboxylative C(sp3)-N cross-coupling, and CuI-catalyzed coupling of N-acyl-N’-substituted hydrazines with aryl iodides .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.1 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Scientific Research Applications
Crystal and Molecular Structure Studies
The compound 5-Bromo-4-Methyl-7-Nitro-1H-Indazole has been utilized in the study of crystal and molecular structures. Research has focused on understanding the intermolecular interactions and molecular parameters of similar compounds using techniques like X-ray diffraction and NMR spectroscopy. This knowledge is vital for understanding the behavior of these compounds in different states and forms the basis for further chemical and biological applications (Cabildo et al., 2011).
Enzymatic Inhibition and Biological Properties
Studies have also explored the effects of similar nitroindazole derivatives on various enzymes. For example, certain indazole derivatives have been found to inhibit nitric oxide synthase (NOS) enzyme activity in different tissue sources, suggesting their potential as tools for examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).
Electrophilic Reactivity and Chemical Behavior
The electrophilic reactivity of similar bromo-methyl-indazole compounds has been investigated, providing insights into their chemical behavior and reactivity under different conditions. This is important for designing synthetic pathways and understanding the reactivity patterns of these compounds (Barlin, 1967).
Safety and Hazards
Future Directions
Indazoles are key components in functional molecules used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles, including 5-bromo-4-methyl-7-nitro-1H-indazole, is of strategic importance .
Mechanism of Action
Target of Action
It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities of indazole derivatives, it can be inferred that the compound would have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-4-methyl-7-nitro-1H-indazole. For instance, the compound should be handled in a well-ventilated area to avoid inhalation . Furthermore, it should be noted that the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it may cause respiratory irritation .
Properties
IUPAC Name |
5-bromo-4-methyl-7-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-5-3-10-11-8(5)7(12(13)14)2-6(4)9/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIMKYSTQZEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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